

## An In-depth Technical Guide to the Preclinical Data of NYX-2925

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**NYX-2925** is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Preclinical data indicate that **NYX-2925** enhances synaptic plasticity and demonstrates analgesic, cognitive-enhancing, and neuroprotective effects in various animal models.[3][4][5] This document provides a comprehensive overview of the preclinical data for **NYX-2925**, including its mechanism of action, pharmacokinetics, and efficacy in various disease models, with detailed experimental protocols and data presented in a structured format.

# Core Mechanism of Action: NMDAR Modulation and Synaptic Plasticity

**NYX-2925** acts as a positive allosteric modulator of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[2][3] Unlike direct agonists or antagonists that can lead to excitotoxicity or psychotomimetic effects, **NYX-2925** is thought to normalize NMDAR function, particularly under conditions of pathological disruption.[6][7]

The primary mechanism involves the facilitation of NMDAR-dependent processes:

 Enhancement of Long-Term Potentiation (LTP): NYX-2925 has been shown to increase the magnitude of LTP in hippocampal and medial prefrontal cortex slices, a cellular correlate of



learning and memory.[2][8]

- Inhibition of Long-Term Depression (LTD): The compound also decreases the magnitude of LTD, suggesting a shift towards synaptic strengthening.[2][8]
- Increased NMDA Receptor Current: It enhances pharmacologically-isolated NMDA receptor currents in hippocampal neurons.[2][8]
- Modulation of Receptor Trafficking: Evidence suggests that NYX-2925's effects are partly
  driven by modulating the trafficking and insertion of both NMDA and AMPA receptors into the
  postsynaptic density, thereby enhancing synaptic plasticity.[9]

The analgesic effects of **NYX-2925** are blocked by the NMDAR antagonist CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), confirming its dependence on NMDA receptor activity.[1][3]



Click to download full resolution via product page

Proposed signaling pathway of NYX-2925.

### **Preclinical Pharmacokinetics and Safety**

**NYX-2925** demonstrates favorable pharmacokinetic properties, including high oral bioavailability and central nervous system penetration.[2][10]



**Pharmacokinetic Parameters in Rats** 

| Parameter                                            | Value     | Condition               |
|------------------------------------------------------|-----------|-------------------------|
| Oral Bioavailability                                 | 56%       | -                       |
| Plasma Cmax                                          | 706 nM    | 1 mg/kg, p.o. at 1 hour |
| Plasma Half-life (t½)                                | 6.8 hours | 1 mg/kg, p.o.           |
| CSF Cmax                                             | 44 nM     | 1 mg/kg, p.o. at 1 hour |
| CSF Half-life (t½)                                   | 1.2 hours | 1 mg/kg, p.o.           |
| Data sourced from studies in Sprague Dawley rats.[2] |           |                         |

#### Safety and Tolerability

Preclinical studies have shown a wide therapeutic index for NYX-2925.[2][4] In 14-day toxicology studies in rats, the no-observed-adverse-effect level (NOAEL) was established at 1000 mg/kg/day.[2][6] Importantly, NYX-2925 did not exhibit off-target activity in a large panel of neuroactive receptors and did not produce sedative, ataxic, or addictive side effects in animal models.[2][4]

#### **Efficacy in Preclinical Models**

**NYX-2925** has been evaluated in a range of preclinical models, demonstrating robust efficacy in neuropathic pain and cognitive dysfunction.

#### **Neuropathic Pain Models**

Oral administration of **NYX-2925** resulted in rapid (within 1 hour) and long-lasting (up to 1 week) analgesia in multiple rat models of neuropathic pain.[1][5][6]



| Model                                                   | Species | Dosing              | Key Findings                                                                                                 |
|---------------------------------------------------------|---------|---------------------|--------------------------------------------------------------------------------------------------------------|
| Chronic Constriction Injury (CCI)                       | Rat     | Single oral dose    | Rapid and long-lasting reversal of mechanical hypersensitivity.[1][3]                                        |
| Streptozotocin (STZ)-<br>Induced Diabetic<br>Neuropathy | Rat     | Single oral dose    | Rapid and long-lasting analgesia.[1][6]                                                                      |
| Formalin-Induced<br>Pain                                | Rat     | Oral administration | Effective in reducing persistent pain behavior.[1][3]                                                        |
| Tail Flick Test (Acute<br>Nociception)                  | Rat     | Oral administration | Ineffective, suggesting a mechanism targeting chronic, centralized pain rather than acute nociception.[1][3] |

Microinjection studies have shown that the analgesic effects are centrally mediated, with injections into the medial prefrontal cortex being effective, while intrathecal administration was not.[1][3]

#### **Cognitive Enhancement Models**

NYX-2925 has shown significant effects on learning and memory.



| Model                           | Species | Dosing (p.o.)  | Key Findings                                                            |
|---------------------------------|---------|----------------|-------------------------------------------------------------------------|
| Novel Object<br>Recognition     | Rat     | 0.01 - 1 mg/kg | Facilitated learning and memory, tested 24 hours after training. [2][4] |
| Positive Emotional<br>Learning  | Rat     | 0.01 - 1 mg/kg | Significant learning enhancement.[4]                                    |
| Traumatic Brain Injury<br>(TBI) | Rat     | 1 mg/kg        | Reversed learning deficits and modulated tau phosphorylation.           |

## Experimental Protocols In Vitro Electrophysiology: LTP and LTD Recording

- Preparation: Transverse hippocampal or medial prefrontal cortex slices (300-400 μm) are prepared from adult male Sprague-Dawley rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
- Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region or layer IV of the mPFC.
- LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., three 100 Hz trains for 1 second) is delivered to Schaffer collateral or layer II/III inputs.
- LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) is applied.
- Drug Application: **NYX-2925** (e.g., 100-500 nM) is bath-applied for a specified period before and during the induction protocol to assess its modulatory effects on synaptic plasticity.[2][8]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. NYX-2925 Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aptinyx to Present Data for NYX-2925 in Models of Neuropathic Pain and Traumatic Brain Injury at Neuroscience 2016 [prnewswire.com]
- 6. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. Aptinyx Presents Preclinical and Phase 1 Clinical Data on NYX-2925 at the 20th Annual Meeting of the American Society for Experimental Neurotherapeutics [prnewswire.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Preclinical Data of NYX-2925]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821466#nyx-2925-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com